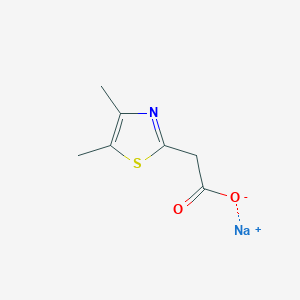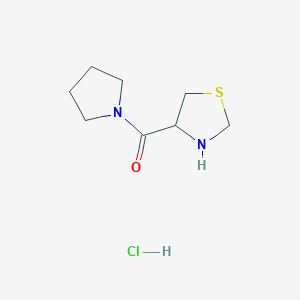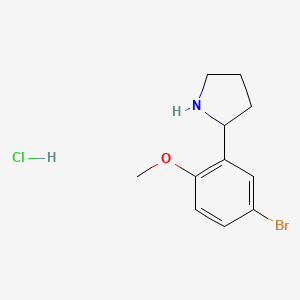
Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate
説明
Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate is a chemical compound with the molecular formula C7H8NNaO2S . It’s a sodium salt of a thiazole derivative .
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in recent years due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They are also used in the synthesis of various pharmaceutical and biological compounds .Molecular Structure Analysis
The molecular structure of Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate consists of a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . The compound also contains a sodium atom, two oxygen atoms, and a methyl group attached to the thiazole ring .科学的研究の応用
Synthesis and Complexing Properties
Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives have been synthesized and studied for their complexing properties. For instance, condensation of dimethyl and diethyl acetylenedicarboxylate with thioacetamides yielded alkyl (3-oxo-2,3-dihydrothiophen-2-ylidene)- and (4-oxothiazolidin-5-ylidene)acetates. These compounds, upon treatment with zinc in acetic acid, undergo reduction of exocyclic double bonds, showcasing their potential in membrane processes as sodium cation carriers (Kosterina et al., 2004).
Synthesis of Substituted 1,3-Thiazolines and 1,3-Thiazolidines
Another study focused on the synthesis of substituted 1,3-thiazolines and 1,3-thiazolidines from sodium salts of 2, 2-dimethyl-4-mercapto-5-oxo-1,3-thiazoline and related compounds. These synthetic pathways illustrate the versatility of sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives in generating various thiazoline and thiazolidine scaffolds, which are valuable in medicinal chemistry and material science (Pudovik et al., 1990).
Hydrolytic Behavior of Organotin(IV) Complexes
The hydrolytic behavior of organotin(IV) complexes containing bis(2-pyridylthio)acetate ligands has been characterized, showcasing another facet of the utility of sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives in the development of organometallic complexes with potential applications in catalysis and material science (Benetollo et al., 2005).
Synthesis of Nicotinaldehyde Derivatives
Acylation of various nitrogen-containing heterocycles with 1-(cyanoacetyl)-3,5-dimethylpyrazole, followed by treatment with hydrobromic acid, led to the synthesis of nicotinaldehyde derivatives. This process demonstrates the application of sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives in the synthesis of complex organic molecules with potential pharmaceutical applications (Denisenko et al., 2011).
Multicomponent Reactions
Sodium acetate-catalyzed multicomponent reactions involving salicylaldehydes, malononitrile, and 3-methyl-2-pyrazolin-5-one have been developed, leading to the efficient formation of substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes. This highlights the role of sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate derivatives in facilitating efficient synthetic routes for the development of molecules with biomedical applications (Elinson et al., 2014).
将来の方向性
Thiazole derivatives, including Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate, continue to be a topic of interest in various fields, particularly in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new applications .
特性
IUPAC Name |
sodium;2-(4,5-dimethyl-1,3-thiazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S.Na/c1-4-5(2)11-6(8-4)3-7(9)10;/h3H2,1-2H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMAJNIXAAVCIL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate | |
CAS RN |
1240527-88-1 | |
| Record name | sodium 2-(dimethyl-1,3-thiazol-2-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Dimethylamino)propoxy]-3,5-difluoroaniline](/img/structure/B1520402.png)
![{[5-(2-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1520403.png)


![4-[2-(2-Methoxyethoxy)acetamido]cyclohexane-1-carboxylic acid](/img/structure/B1520406.png)




![4-bromo-N-methyl-N-[(3-methylphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1520416.png)


